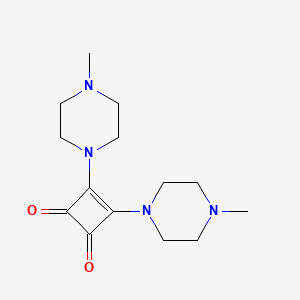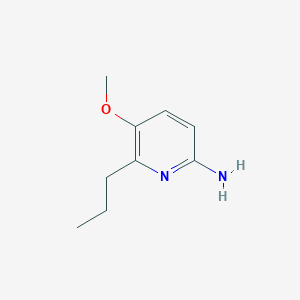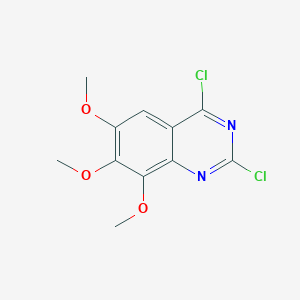
5-methyl-5-phenyl-3-propan-2-ylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-5-phenyl-3-propan-2-ylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties This compound belongs to the class of imidazoline derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5-phenyl-3-propan-2-ylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an N-substituted urea or thiourea, with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes as those used in laboratory settings. industrial production often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-5-phenyl-3-propan-2-ylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazoline-2,4-dione derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoline-2,4-dione derivatives with different oxidation states, while reduction may produce reduced forms of the compound with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
5-methyl-5-phenyl-3-propan-2-ylimidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-methyl-5-phenyl-3-propan-2-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-methyl-5-phenyl-3-propan-2-ylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
3-Isopropyl-5-methyl-5-phenylhydantoin: This compound has a similar structure but lacks the imidazoline ring, which may result in different chemical and biological properties.
3-Isopropyl-5-methyl-5-phenylimidazolidine-2,4-dione: This compound has an imidazolidine ring instead of an imidazoline ring, leading to differences in reactivity and applications.
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
5-methyl-5-phenyl-3-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)15-11(16)13(3,14-12(15)17)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,17) |
InChI-Schlüssel |
NNUKKGAXRLMSRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)C(NC1=O)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID](/img/structure/B8732034.png)
![6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8732041.png)







![1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone](/img/structure/B8732082.png)




